N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
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Overview
Description
The compound "N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide" is a novel chemical entity that holds significant potential across various scientific disciplines. This compound combines structural features that lend it unique properties, making it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multi-step organic synthesis. Key steps include:
Formation of the tetrahydroquinoline core: : This is often achieved through cyclization reactions involving aromatic amines and ketones.
Introduction of the 4-fluorobenzenesulfonyl group: : This can be accomplished via sulfonylation reactions using sulfonyl chlorides in the presence of suitable bases.
Attachment of the 2,3-dimethoxybenzamide moiety: : This involves amidation reactions, often using coupling agents like EDC or DCC.
Industrial Production Methods
Scaling up for industrial production would likely involve:
Optimization of reaction conditions: : Including solvent selection, temperature control, and reaction time.
Purification: : Through crystallization or chromatography to ensure high purity of the final product.
Quality Control: : Using techniques like HPLC, NMR, and MS to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Potential to form quinoline-N-oxide derivatives.
Reduction: : Possible reduction at the sulfonyl group or aromatic rings.
Substitution: : Nucleophilic substitution on the benzene ring.
Common Reagents and Conditions
Oxidizing agents: : e.g., m-CPBA for oxidation.
Reducing agents: : e.g., LiAlH₄ for reduction.
Nucleophiles: : e.g., sodium methoxide for substitution.
Major Products Formed
Oxidation: : Quinoline-N-oxides.
Reduction: : Corresponding anilines or sulfides.
Substitution: : Methoxy and other substituted derivatives.
Scientific Research Applications
Chemistry
This compound is utilized as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a versatile intermediate in developing new materials.
Biology
In biological research, it serves as a ligand in studying protein-ligand interactions, particularly in receptor binding studies due to its diverse functional groups.
Medicine
Industry
In industrial settings, it can be used in the development of specialty chemicals and advanced materials due to its stable and reactive functional groups.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins.
Pathways Involved: : It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
N-[1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
Unique Features
Fluorine Substitution: : The fluorine atom in N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide provides unique electronic properties that can influence its reactivity and binding affinity.
Structural Properties: : Its unique combination of tetrahydroquinoline and benzamide frameworks enhances its stability and versatility.
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Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-22-7-3-6-20(23(22)32-2)24(28)26-18-10-13-21-16(15-18)5-4-14-27(21)33(29,30)19-11-8-17(25)9-12-19/h3,6-13,15H,4-5,14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPZECMWIDBTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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